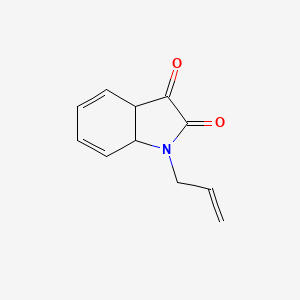![molecular formula C20H21N3O2 B2447420 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 577694-85-0](/img/structure/B2447420.png)
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学研究应用
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved properties. In neuroscience, it has been investigated for its effects on neurotransmitter systems and as a potential treatment for neurological disorders.
作用机制
The mechanism of action of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is not fully understood. However, it has been suggested that it may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been found to interact with various proteins, including kinases and enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one in lab experiments is its small size and synthetic nature, which allows for easy modification and optimization of its properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one. One potential direction is the development of new derivatives with improved properties for use as drug candidates. Another direction is the investigation of its effects on different signaling pathways and cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
合成方法
The synthesis of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one has been reported in several scientific articles. One of the most common methods involves the reaction of 2-methoxybenzaldehyde with 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with pyrrolidine and a reducing agent to obtain the final product. Other methods have also been reported, including the use of different starting materials and reaction conditions.
属性
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-22-16-9-5-4-8-15(16)21-20(22)14-12-19(24)23(13-14)17-10-6-7-11-18(17)25-2/h4-11,14H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFHXQDXPUFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2447342.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)



![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)


![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)


![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)
